3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
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Overview
Description
3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable amine and a nitrile source. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine. The nitrile group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The compound may also interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1H-pyrazole-4-carbonitrile
- 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile
- 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-amino-2-(1-methylpyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C7H10N4/c1-11-5-7(4-10-11)6(2-8)3-9/h4-6H,2,8H2,1H3 |
InChI Key |
MGZPFOFIBMTWQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(CN)C#N |
Origin of Product |
United States |
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